![molecular formula C7H14N2 B12107793 1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)
1-Methyloctahydropyrrolo[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metiloctahidropirrolo[3,2-b]pirrol es un compuesto orgánico heterocíclico con la fórmula molecular C7H14N2. Se caracteriza por una estructura bicíclica fusionada que consta de un anillo de pirrol y un anillo de piperidina.
Métodos De Preparación
La síntesis de 1-Metiloctahidropirrolo[3,2-b]pirrol típicamente implica la ciclización de precursores apropiados en condiciones de reacción específicas. Una ruta sintética común incluye la reacción de 1-metilpirrol con un agente ciclizante adecuado. Las condiciones de reacción a menudo implican el uso de un ácido o base fuerte para facilitar el proceso de ciclización. Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza del compuesto .
Análisis De Reacciones Químicas
1-Metiloctahidropirrolo[3,2-b]pirrol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. .
Aplicaciones Científicas De Investigación
1-Metiloctahidropirrolo[3,2-b]pirrol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 1-Metiloctahidropirrolo[3,2-b]pirrol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías específicos involucrados dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
1-Metiloctahidropirrolo[3,2-b]pirrol se puede comparar con otros compuestos similares, como:
1-Metiloctahidropirrolo[3,4-b]pirrol: Este compuesto tiene una estructura similar pero difiere en la posición de los anillos fusionados.
1-Metilpirrolo[2,3-b]pirrol: Otro compuesto relacionado con un patrón de fusión de anillo diferente. La singularidad de 1-Metiloctahidropirrolo[3,2-b]pirrol radica en su estructura de anillo específica, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
4-methyl-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-6-7(9)2-4-8-6/h6-8H,2-5H2,1H3 |
Clave InChI |
CGRGBDDHYJFITK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2C1CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


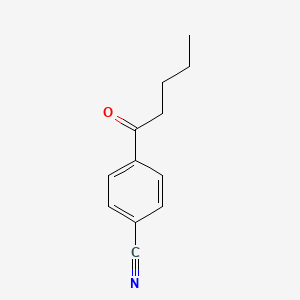

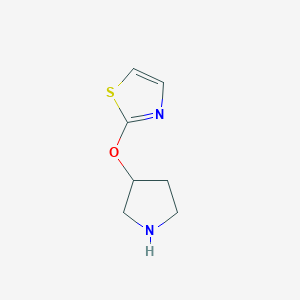
![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)
![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)

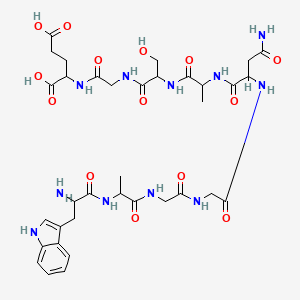
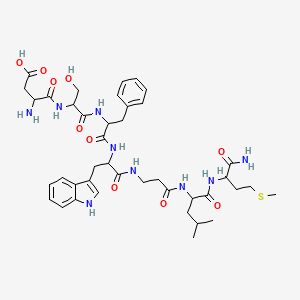


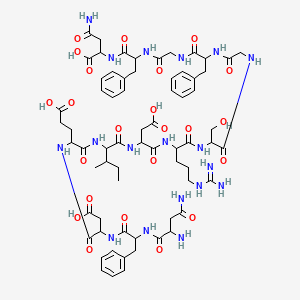
![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)
